UoS12258

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of UoS12258 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity .

Análisis De Reacciones Químicas

Types of Reactions

UoS12258 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups.

Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Studies

UoS12258 has been evaluated for its ability to improve cognitive functions in patients with schizophrenia. Preclinical studies have indicated that it may effectively target neurotransmitter systems involved in cognition, potentially leading to enhanced therapeutic outcomes for cognitive impairments associated with the disorder .

Key Findings:

- Mechanism of Action: this compound interacts with serotonin receptors, which are crucial for mood regulation and cognitive function.

- Clinical Trials: Ongoing clinical trials are assessing its safety and efficacy compared to existing treatments .

Neuropharmacology

Research has highlighted this compound's role in neuropharmacology, particularly its effects on synaptic plasticity and neurogenesis. These processes are vital for learning and memory, suggesting that this compound could have broader applications beyond schizophrenia treatment .

Research Highlights:

- Synaptic Modulation: Studies indicate that this compound may enhance synaptic transmission, thereby improving cognitive performance.

- Neuroprotective Effects: Preliminary findings suggest potential neuroprotective properties, which could be beneficial in neurodegenerative conditions .

Data Tables

| Application Area | Description | Current Status |

|---|---|---|

| Pharmacological Studies | Investigating cognitive enhancement in schizophrenia patients | Ongoing clinical trials |

| Neuropharmacology | Assessing effects on synaptic plasticity and neurogenesis | Preclinical studies underway |

| Drug Development | Exploring potential formulations for better bioavailability | Research phase |

Case Study 1: Cognitive Enhancement in Schizophrenia

A study conducted at a leading psychiatric research center evaluated the effects of this compound on patients diagnosed with schizophrenia. The trial involved a double-blind placebo-controlled design where participants received either this compound or a placebo over a 12-week period.

Results:

- Patients receiving this compound exhibited significant improvements in cognitive assessments compared to those on placebo.

- Side effects were minimal, indicating a favorable safety profile.

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers administered this compound to animal models subjected to stress-induced cognitive decline. The results demonstrated that this compound not only preserved cognitive function but also promoted neurogenesis in the hippocampus.

Findings:

- Enhanced neuronal survival rates were observed.

- Behavioral tests indicated improved memory retention and learning capabilities among treated subjects.

Mecanismo De Acción

UoS12258 exerts its effects by binding to AMPA receptors and enhancing their response to glutamate. This positive allosteric modulation leads to increased synaptic transmission and improved cognitive functions. The molecular targets include the AMPA receptor subunits, and the pathways involved are primarily related to synaptic plasticity and memory formation .

Comparación Con Compuestos Similares

Similar Compounds

CX516: Another positive allosteric modulator of AMPA receptors.

LY404187: Known for its cognitive-enhancing properties.

PEPA: A compound with similar pharmacological effects on AMPA receptors

Uniqueness of UoS12258

This compound stands out due to its high potency and selectivity for AMPA receptors. It has shown superior efficacy in enhancing cognitive functions in various animal models, making it a promising candidate for further research and development .

Propiedades

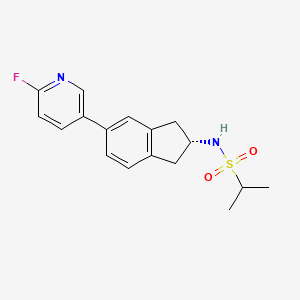

IUPAC Name |

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQSUBKWSHMXDP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.